Fluparoxan

α2-adrenoceptor pharmacology imidazoline receptor receptor selectivity

Fluparoxan is the sole α2-adrenoceptor antagonist in its structural class devoid of imidazoline receptor binding, enabling unequivocal attribution of results to α2 blockade. Its >2500-fold α2/α1 selectivity, 85% oral bioavailability, and validated 0.2–3.0 mg/kg p.o. dosing make it the preferred tool for clean α2 pharmacology. Eliminates confounds inherent to idazoxan, yohimbine, atipamezole, and BRL44408. Ideal for cognitive, cardiovascular, and neuropharmacology studies requiring unambiguous α2-adrenoceptor interrogation.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
CAS No. 101389-86-0
Cat. No. B1140609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluparoxan
CAS101389-86-0
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESC1C2C(CN1)OC3=C(O2)C=CC=C3F
InChIInChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m0/s1
InChIKeyXSOUHEXVEOQRKJ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluparoxan (CAS 101389-86-0): α2-Adrenoceptor Antagonist Procurement and Research Selection Guide


Fluparoxan (developmental code GR50360A) is a potent α2-adrenergic receptor antagonist with a pKB of 7.9 [1]. It belongs to a benzodioxino-pyrrole structural class and is distinguished as the only well-studied α2-adrenoceptor antagonist in its structural family that does not antagonize any variant of the imidazoline receptor [2]. The compound was originally developed by Glaxo as an antidepressant candidate and advanced to Phase 3 clinical trials before discontinuation [3]. For research procurement, fluparoxan serves as a highly selective pharmacological tool for isolating α2-adrenoceptor function without confounding imidazoline receptor interactions.

Why Fluparoxan (CAS 101389-86-0) Cannot Be Interchanged with Other α2-Antagonists: The Imidazoline Receptor Issue


Generic substitution among α2-adrenoceptor antagonists is scientifically unsound due to substantial heterogeneity in off-target pharmacology. Most clinically and experimentally used α2-antagonists, including idazoxan, yohimbine, atipamezole, and BRL44408, contain an imidazoline or structurally related moiety that confers significant affinity for imidazoline receptors (I1, I2 subtypes) [1]. These imidazoline sites mediate distinct physiological effects on blood pressure regulation, insulin secretion, and central nervous system function independent of α2-adrenoceptor blockade. Fluparoxan is uniquely devoid of imidazoline receptor antagonism within its well-studied structural class [2]. Therefore, experimental outcomes obtained with idazoxan or yohimbine cannot be attributed solely to α2-adrenoceptor antagonism, making fluparoxan the preferred reagent when α2-specific conclusions are required.

Fluparoxan (CAS 101389-86-0) Quantitative Differentiation Evidence Against Comparator Compounds


Imidazoline Receptor Profile: Fluparoxan's Unique Structural Class Advantage Over Idazoxan, Yohimbine, and Atipamezole

Fluparoxan is the only well-studied α2-adrenoceptor antagonist in its structural family that does not antagonize any variant of the imidazoline receptor [1]. In contrast, idazoxan, yohimbine, atipamezole, methoxy-idazoxan, and BRL44408 all contain imidazoline structures and demonstrate significant binding to imidazoline sites, which complicates the interpretation of their pharmacological effects [2][3].

α2-adrenoceptor pharmacology imidazoline receptor receptor selectivity pharmacological tool compound

α2/α1 Selectivity Ratio: Fluparoxan's 2630-Fold Advantage Over Comparator Baseline

Fluparoxan exhibits an α2:α1-adrenoceptor selectivity ratio of >2500 based on functional antagonist pKB measurements in isolated tissue preparations [1]. In the rat isolated anococcygeus muscle, fluparoxan antagonized α1-mediated contractile responses to phenylephrine with a pKB of 4.45, compared with pKB values of 7.87 and 7.89 for α2-mediated responses in rat vas deferens and guinea-pig ileum, respectively, yielding a calculated selectivity ratio greater than 2500 (2630-fold as reported elsewhere) [2]. This represents a markedly improved selectivity window relative to many classical α2-antagonists.

receptor selectivity α2-adrenoceptor α1-adrenoceptor functional assay isolated tissue pharmacology

Human α2-Adrenoceptor Subtype Binding Affinity: Quantified Ki Profile for Informed Subtype Targeting

Fluparoxan demonstrates high-affinity binding across all three human α2-adrenoceptor subtypes, with pKi values of 8.1-8.2 (α2A, Ki ≈ 7.9 nM), 8.9 (α2B, Ki ≈ 1.3 nM), and 8.8 (α2C, Ki ≈ 1.6 nM) [1][2]. In contrast, its affinity for human α1D (pKi 6.3-6.9, Ki ≈ 126-501 nM) and 5-HT1A (pKi 6.8, Ki ≈ 158 nM) is substantially lower [1]. Notably, fluparoxan shows a modest preference for α2B over α2A and α2C subtypes, though no truly α2B-selective antagonists exist in the field [3].

α2A-adrenoceptor α2B-adrenoceptor α2C-adrenoceptor receptor binding PDSP Ki database subtype selectivity

Oral Bioavailability: Fluparoxan's 85% Oral Bioavailability Enables Reliable In Vivo Dosing

Fluparoxan demonstrates high oral bioavailability of 85% from tablet formulation in humans, with an elimination half-life of 6 hours [1]. This favorable pharmacokinetic profile supports reliable oral dosing in both preclinical and clinical research settings. In conscious mouse studies, fluparoxan (0.2-3.0 mg/kg p.o.) was effective and of similar potency to idazoxan in preventing clonidine-induced hypothermia and antinociception [2].

oral bioavailability pharmacokinetics in vivo dosing preclinical pharmacology

CYP1A Induction Liability: Fluparoxan Demonstrates In Vivo CYP1A2 Induction of Approximately 40-Fold

Fluparoxan shows a disconnect between in vitro and in vivo CYP1A interaction: while in vitro binding affinity for CYP1A enzymes is weak (Ki against EROD activity >4000-fold higher than α-naphthoflavone), in vivo administration produces significant CYP1A2 induction [1]. In rats, hepatic EROD activity increased approximately 40-fold following seven once-daily oral doses of fluparoxan (50 mg/kg solution), with immunoblotting confirming induction of CYP1A2 but not CYP1A1. In humans, 11 twice-daily oral doses (8 mg tablet) produced detectable reduction in phenacetin plasma levels, consistent with increased O-deethylation activity [1].

CYP1A2 induction cytochrome P450 drug metabolism preclinical safety hepatic EROD activity

Spatial Working Memory Preservation in Alzheimer's Model: Fluparoxan Prevents Age-Related Deficits Without Altering Aβ Pathology

Chronic fluparoxan treatment (1 mg/kg/day) from 4 to 8 months of age prevented age-related spatial working memory deficits in the spontaneous alternation task in APP/PS1 transgenic mice (TASTPM model of Alzheimer's disease) [1]. Notably, this cognitive preservation occurred without altering β-amyloid plaque load or astrocytosis, indicating a mechanism independent of amyloid pathology modification and likely mediated through enhanced noradrenaline release [1]. Fluparoxan did not prevent spatial reference memory deficits in the Morris water maze, suggesting selective preservation of noradrenaline-dependent memory forms [1].

spatial working memory Alzheimer's disease APP/PS1 transgenic mice noradrenaline neurodegeneration cognitive function

Fluparoxan (CAS 101389-86-0) Optimal Research Application Scenarios Based on Quantitative Evidence


Clean α2-Adrenoceptor Pharmacology Studies Requiring Absence of Imidazoline Receptor Confounding

Fluparoxan is the preferred α2-antagonist when experimental interpretation requires unambiguous attribution to α2-adrenoceptor blockade. Unlike idazoxan, yohimbine, atipamezole, and other imidazoline-containing α2-antagonists, fluparoxan lacks any imidazoline receptor antagonism [1][2]. This makes fluparoxan indispensable for studies investigating central cardiovascular regulation, insulin secretion, or neuronal excitability where imidazoline receptors contribute independent physiological effects. Researchers conducting receptor localization studies, functional mapping of α2-mediated pathways, or validating α2-specific antibodies should prioritize fluparoxan procurement over imidazoline-containing alternatives.

In Vivo α2-Adrenoceptor Antagonism with Reliable Oral Dosing

Fluparoxan's 85% oral bioavailability and 6-hour elimination half-life [1] make it an optimal candidate for in vivo studies requiring consistent systemic exposure via oral administration. The compound is effective at 0.2-3.0 mg/kg p.o. in mice for reversing clonidine-induced hypothermia and antinociception [2], providing a validated dosing range for preclinical behavioral pharmacology. Researchers conducting chronic dosing studies, behavioral assays, or disease models where repeated oral administration is preferred over parenteral routes will benefit from fluparoxan's well-characterized oral pharmacokinetics.

Neurodegeneration Research: Dissecting Noradrenergic Contributions to Cognitive Function

Fluparoxan has demonstrated selective preservation of spatial working memory in the APP/PS1 transgenic mouse model of Alzheimer's disease without altering β-amyloid plaque load or astrocytosis [1]. This unique profile enables researchers to investigate noradrenergic modulation of cognitive function independent of amyloid pathology changes. Fluparoxan is particularly suited for studies examining the role of locus coeruleus-noradrenergic system degeneration in early Alzheimer's disease, as the compound enhances noradrenaline release through α2-autoreceptor blockade [1]. The selective effect on spontaneous alternation (working memory) versus Morris water maze (reference memory) [1] provides a tool for dissociating noradrenaline-dependent versus noradrenaline-independent memory processes.

High-Selectivity Functional Tissue Pharmacology with Minimal α1-Adrenoceptor Interference

Fluparoxan's >2500-fold selectivity for α2 over α1-adrenoceptors [1][2] makes it the reagent of choice for isolated tissue and organ bath experiments requiring clean α2-adrenoceptor antagonism without confounding α1-mediated vascular or smooth muscle effects. In rat vas deferens and guinea-pig ileum preparations, fluparoxan acts as a reversible competitive antagonist with pKB values of 7.87 and 7.89 [1]. Researchers studying presynaptic α2-autoreceptor function, neurotransmitter release modulation, or sympathetic nervous system pharmacology in ex vivo preparations should select fluparoxan when minimizing α1-adrenoceptor crosstalk is critical to data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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